6-(3-Nitrophenyl)-4,5-dihydropyridazin-3(2h)-one
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Overview
Description
6-(3-Nitrophenyl)-4,5-dihydropyridazin-3(2H)-one is a heterocyclic compound featuring a pyridazinone core substituted with a 3-nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Nitrophenyl)-4,5-dihydropyridazin-3(2H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-nitrobenzaldehyde with hydrazine hydrate to form 3-nitrophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate under acidic conditions to yield the desired pyridazinone compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-(3-Nitrophenyl)-4,5-dihydropyridazin-3(2H)-one can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like zinc in acidic conditions.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, although specific conditions and products depend on the oxidizing agent used.
Common Reagents and Conditions
Reduction: Zinc and hydrochloric acid are commonly used for the reduction of the nitro group.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Major Products Formed
Reduction: 6-(3-Aminophenyl)-4,5-dihydropyridazin-3(2H)-one
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives, potentially including nitroso or nitro derivatives.
Scientific Research Applications
6-(3-Nitrophenyl)-4,5-dihydropyridazin-3(2H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmacophore in drug design due to its structural features.
Mechanism of Action
The mechanism of action of 6-(3-Nitrophenyl)-4,5-dihydropyridazin-3(2H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,4-Diamino-6-arylpyridine-3,5-dicarbonitriles: These compounds share a similar pyridine core and have been studied for their optical properties and biological activities.
2-Aminothiazole-4-carboxylate Schiff bases: These compounds have a different core structure but share similar functional groups and have been investigated for their antimicrobial properties.
Uniqueness
6-(3-Nitrophenyl)-4,5-dihydropyridazin-3(2H)-one is unique due to its specific substitution pattern and the presence of both a nitro group and a pyridazinone core. This combination of features makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
52239-76-6 |
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Molecular Formula |
C10H9N3O3 |
Molecular Weight |
219.20 g/mol |
IUPAC Name |
3-(3-nitrophenyl)-4,5-dihydro-1H-pyridazin-6-one |
InChI |
InChI=1S/C10H9N3O3/c14-10-5-4-9(11-12-10)7-2-1-3-8(6-7)13(15)16/h1-3,6H,4-5H2,(H,12,14) |
InChI Key |
FXGPGOXCPDDDGY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NN=C1C2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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